molecular formula C10H12BrClN2O2S B3038976 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine CAS No. 942473-64-5

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine

Cat. No. B3038976
CAS RN: 942473-64-5
M. Wt: 339.64 g/mol
InChI Key: HAZRVNXEDCIYHY-UHFFFAOYSA-N
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Description

“1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .

Scientific Research Applications

Development of Adenosine A2B Receptor Antagonists

A new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine, have been developed as A2B adenosine receptor antagonists. These compounds have shown subnanomolar affinity and high selectivity, making them promising candidates for various pharmacological applications (Borrmann et al., 2009).

Synthesis of Piperazine Derivatives

The synthesis of compounds like 1-(3-chlorophenyl) piperazine from 3-chloroaniline, as intermediates, is foundational to the creation of various chemical entities, including those structurally similar to this compound. These intermediates play a critical role in developing new therapeutic agents (S. Mai, 2005).

Anticancer and Antituberculosis Research

Compounds structurally similar to this compound, specifically 1-(4-Chlorophenyl) cyclopropyl derivatives, have shown significant in vitro anticancer and antituberculosis activities. These studies emphasize the potential of these derivatives in medicinal chemistry, particularly in treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Molecular Hybridization for Anticancer Properties

The molecular hybridization approach, integrating combretastatin-A4 acids with sulfonyl piperazine scaffolds, has been employed to create new chemical entities. These compounds, including those mimicking the structure of this compound, have shown significant antiproliferative activity against various cancer cell lines (Jadala et al., 2019).

Potential for Diabetes Treatment

S-substituted derivatives of 1,2,4-triazol-3-thiol, containing structural elements similar to this compound, have been synthesized and evaluated for their potential in treating type II diabetes. These derivatives have shown potent inhibitory effects on the α-glucosidase enzyme, suggesting their potential as new drug candidates for diabetes management (ur-Rehman et al., 2018).

properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZRVNXEDCIYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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